molecular formula C21H24N2O9S B2696281 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside CAS No. 1095854-48-0

1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No.: B2696281
CAS No.: 1095854-48-0
M. Wt: 480.49
InChI Key: YXDJJRKNHFVUPP-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that combines the structural features of benzimidazole and thiohexopyranoside. Benzimidazole is a heterocyclic aromatic organic compound, known for its wide range of biological activities, while thiohexopyranoside is a sulfur-containing sugar derivative. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .

Industrial production methods for such compounds are less documented but would likely involve similar synthetic routes optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the benzimidazole ring or the acetyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives

Scientific Research Applications

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O9S/c1-10(24)28-9-16-17(29-11(2)25)18(30-12(3)26)19(31-13(4)27)20(32-16)33-21-22-14-7-5-6-8-15(14)23-21/h5-8,16-20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDJJRKNHFVUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3N2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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